
Pseudooxynicotinium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudooxynicotinium(1+) is an organic cation that is the conjugate acid of pseudooxynicotine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a pseudooxynicotine.
科学的研究の応用
Chemical Characterization and Biological Activities
Research on the chemical characterization of plant extracts has unveiled significant antibacterial, antifungal, and antioxidant properties. For instance, the ethanolic extract of Allium Saralicum R.M. Fritsch leaves was found to exhibit higher antibacterial and antifungal properties compared to standard antibiotics, showcasing its potential for natural treatment solutions (Jalalvand et al., 2019).
Environmental and Biotechnological Insights
Developments in biotechnology emphasize the use of environmental strains like Pseudomonas putida for biotechnological applications, highlighting their pre-endowed metabolic, physiological, and stress-endurance traits necessary for industrial applications (Nikel, Martínez-García, & Lorenzo, 2014). Similarly, a study on microbial biosensors utilizing Pseudomonas putida cells for respiratory activity measurements opens new doors for precise environmental monitoring and potential industrial applications (Timur, Anık, Odaci, & Gorton, 2007).
Microbial Degradation Pathways
Understanding microbial degradation pathways is crucial for environmental sustainability. Research on the catabolic pathways in Pseudomonas putida shows promising results in the degradation of harmful compounds like paraoxon, suggesting a potential for bioremediation and environmental purification (de la Peña Mattozzi, Tehara, Hong, & Keasling, 2006).
Biocontrol and Phytopathogen Management
The utilization of Pseudomonas spp. for the biocontrol of phytopathogens presents a sustainable alternative to chemical fungicides. Research in this area aims at enhancing the understanding of molecular mechanisms that enable Pseudomonas strains to act as efficient biological control agents, paving the way for novel agricultural practices (Walsh, Morrissey, & O'Gara, 2001).
特性
分子式 |
C10H15N2O+ |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
methyl-(4-oxo-4-pyridin-3-ylbutyl)azanium |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/p+1 |
InChIキー |
SGDIDUFQYHRMPR-UHFFFAOYSA-O |
正規SMILES |
C[NH2+]CCCC(=O)C1=CN=CC=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



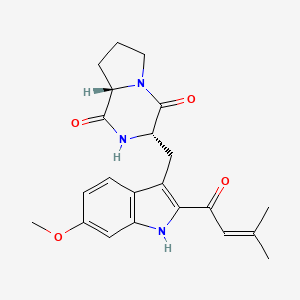
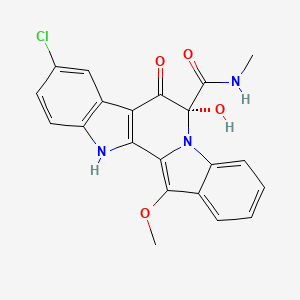

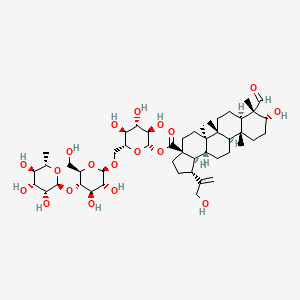
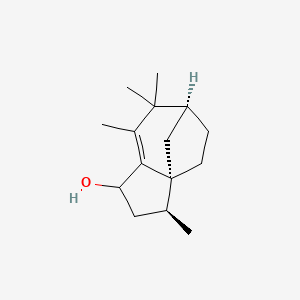
![5-Iodo-6-[(2-iminoimidazolidine-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1261445.png)
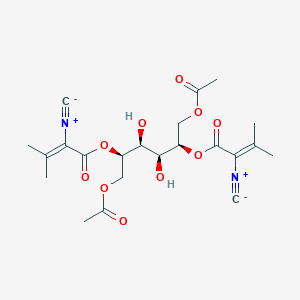
![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)
![(1R,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B1261449.png)
![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
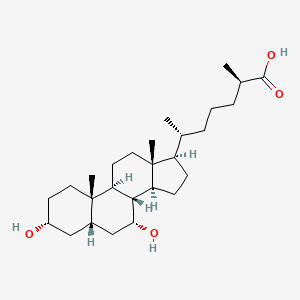
![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)